methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate
CAS No.: 1014091-81-6
Cat. No.: VC5361086
Molecular Formula: C26H23N3O4
Molecular Weight: 441.487
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014091-81-6 |
|---|---|
| Molecular Formula | C26H23N3O4 |
| Molecular Weight | 441.487 |
| IUPAC Name | methyl 4-[(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C26H23N3O4/c1-32-26(31)21-12-14-22(15-13-21)27-24(30)23-17-29(16-19-8-4-2-5-9-19)28-25(23)33-18-20-10-6-3-7-11-20/h2-15,17H,16,18H2,1H3,(H,27,30) |
| Standard InChI Key | WQBCNLKXUOEHNO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate, delineates its molecular architecture:
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A benzoate ester (methyl ester at the 4-position of the benzene ring).
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A pyrazole ring substituted at the 1-position with a benzyl group and at the 3-position with a benzyloxy group.
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An amide linkage connecting the pyrazole’s 4-position to the benzoate’s para-carbon.
The presence of dual benzyl groups enhances lipophilicity, potentially improving membrane permeability, while the amide bond contributes to hydrogen-bonding capacity, a critical factor in target engagement .
Hypothetical Physicochemical Properties
Based on structurally related compounds (Table 1):
Synthetic Routes and Optimization
The synthesis of methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate likely involves multi-step functionalization, drawing from established protocols for benzoate esters and pyrazole amides .
Stepwise Synthesis Protocol
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Methyl 4-Aminobenzoate Preparation
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Pyrazole Intermediate Synthesis
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Amide Coupling
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Deprotection and Purification
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Acidic or basic hydrolysis removes protecting groups, followed by recrystallization or column chromatography.
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Critical Reaction Parameters
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Benzylation Efficiency: Excess benzyl bromide (2.25 eq) and prolonged reflux (10+ hours) ensure complete O- and N-benzylation .
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Amide Bond Stability: Low-temperature coupling (0–5°C) minimizes racemization and byproduct formation .
Spectroscopic Characterization
While experimental data for the target compound are unavailable, key spectral signatures can be inferred from analogs:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Infrared (IR) Spectroscopy
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